1-(3-Fluorobenzyl)-1H-imidazole
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Overview
Description
1-(3-Fluorobenzyl)-1H-imidazole is an organic compound that features a benzyl group substituted with a fluorine atom at the third position and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Fluorobenzyl)-1H-imidazole can be synthesized through several methods. One common approach involves the reaction of 3-fluorobenzyl chloride with imidazole in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and automated systems may also be employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Fluorobenzyl)-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The benzyl group can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The imidazole ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, with reactions typically conducted in polar aprotic solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions to oxidize the imidazole ring.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted benzyl imidazoles can be formed.
Oxidation Products: Oxidation can lead to the formation of imidazole N-oxides or other oxidized derivatives.
Scientific Research Applications
1-(3-Fluorobenzyl)-1H-imidazole has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting enzymes and receptors in the central nervous system.
Material Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and other advanced materials.
Biological Studies: It is used as a probe to study enzyme mechanisms and interactions due to its ability to mimic natural substrates.
Mechanism of Action
The mechanism of action of 1-(3-Fluorobenzyl)-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity. Additionally, the fluorobenzyl group can enhance binding affinity through hydrophobic interactions and hydrogen bonding .
Comparison with Similar Compounds
- 1-(2-Fluorobenzyl)-1H-imidazole
- 1-(4-Fluorobenzyl)-1H-imidazole
- 1-(3-Chlorobenzyl)-1H-imidazole
Comparison: 1-(3-Fluorobenzyl)-1H-imidazole is unique due to the position of the fluorine atom, which can significantly influence its reactivity and binding properties. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for specific applications .
Properties
CAS No. |
109485-43-0 |
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Molecular Formula |
C10H9FN2 |
Molecular Weight |
176.19 g/mol |
IUPAC Name |
1-[(3-fluorophenyl)methyl]imidazole |
InChI |
InChI=1S/C10H9FN2/c11-10-3-1-2-9(6-10)7-13-5-4-12-8-13/h1-6,8H,7H2 |
InChI Key |
CJNXVRZKOSWWND-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=CN=C2 |
Origin of Product |
United States |
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